ethyl 2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate
Description
Ethyl 2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate is a chemical compound that contains a total of 44 bonds, including 26 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aromatic secondary amide, and 1 sulfonamide .
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction between Benzocaine (Ethyl 4-Aminobenzoate) and mesyl chloride gives the sulfonamide, Ethyl 4-(Methylsulfonamido)benzoate. Base saponification followed by the removal of the water from the reaction mixture gives 4-[(Methylsulfonyl)amino]benzoic acid sodium salt. Halogenation with thionyl chloride gives 4-[(Methylsulfonyl)Amino]Benzoyl Chloride. Amide formation with N,N-Diethylethylenediamine then concludes the synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a variety of bond types and functional groups. It includes 26 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aromatic secondary amide, and 1 sulfonamide .Chemical Reactions Analysis
As an ester, this compound can undergo a variety of chemical reactions. For instance, esters can be converted to amides via an aminolysis reaction. They can also undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction. Furthermore, esters can be reduced to form alcohols or aldehydes depending on the reducing agent .Properties
IUPAC Name |
ethyl 2-[[4-(methanesulfonamido)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-3-24-17(21)14-6-4-5-7-15(14)18-16(20)12-8-10-13(11-9-12)19-25(2,22)23/h4-11,19H,3H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBJVJJWVHGECT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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